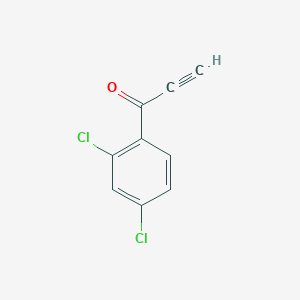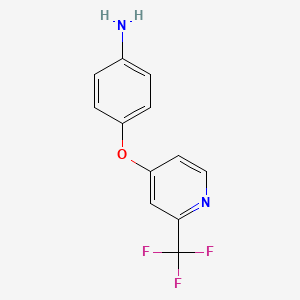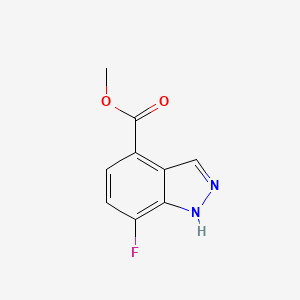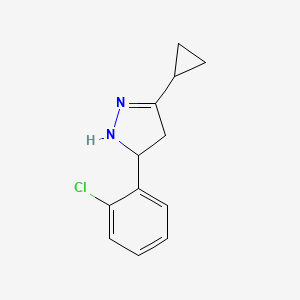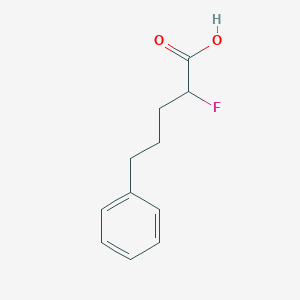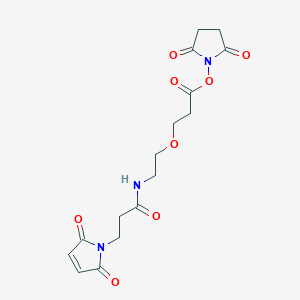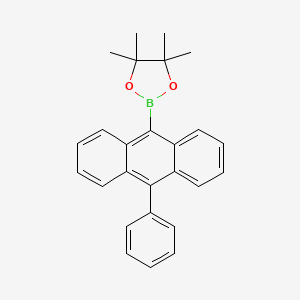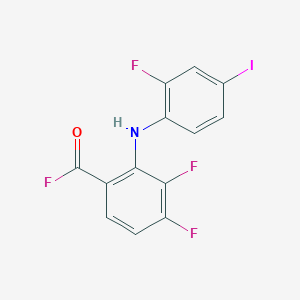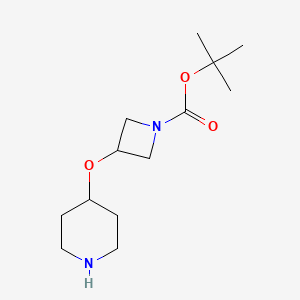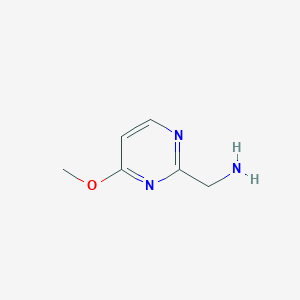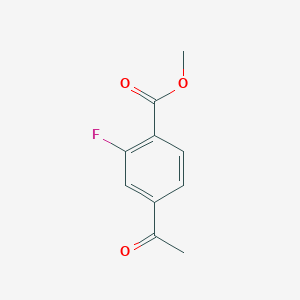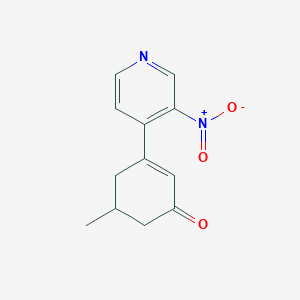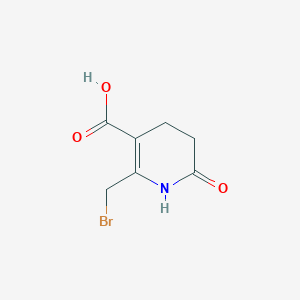
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
Vue d'ensemble
Description
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid , also known by its IUPAC name [2-(bromomethyl)phenyl]boronic acid , is a chemical compound with the molecular formula C7H8BBrO2 . It belongs to the class of boronic acids and contains a bromomethyl group attached to a phenyl ring. The compound exhibits interesting reactivity due to the boron atom and the bromine substituent.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(bromomethyl)phenylboronic acid with a suitable precursor. The bromomethyl group can be introduced using bromomethane or a related reagent. The boronic acid functionality is crucial for subsequent reactions, such as Suzuki-Miyaura cross-coupling reactions.
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid consists of a six-membered pyridine ring with a carboxylic acid group at one end and a bromomethyl group attached to a boron atom at the other end. The phenyl ring is directly bonded to the boron atom. The overall structure influences its reactivity and biological properties.
Chemical Reactions Analysis
- Suzuki-Miyaura Coupling : The boronic acid functionality allows for cross-coupling reactions with aryl or vinyl halides. This reaction is widely used in organic synthesis to form carbon-carbon bonds.
- Hydrolysis : The carboxylic acid group can undergo hydrolysis under appropriate conditions, leading to the formation of the corresponding carboxylic acid.
- Bromination : The bromomethyl group can participate in substitution reactions, such as nucleophilic bromination.
Physical And Chemical Properties Analysis
- Melting Point : The compound melts in the range of 135°C to 136.5°C .
- Assay Percent Range : It typically exhibits a minimum purity of 94% (HPLC) .
- Solubility : It is soluble in organic solvents like dichloromethane and acetonitrile.
Safety And Hazards
- Skin Irritation : It may cause skin irritation.
- Eye Irritation : Exposure to the eyes can cause serious irritation.
- Respiratory Irritation : Inhalation may lead to respiratory irritation.
- Precautions : Protective gloves, clothing, and eye protection are recommended.
Orientations Futures
Research on this compound could explore:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Functionalization : Explore further derivatization for specific applications.
- Reaction Scope : Study its reactivity in various coupling reactions.
Propriétés
IUPAC Name |
6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c8-3-5-4(7(11)12)1-2-6(10)9-5/h1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWLHCMCNKNLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
